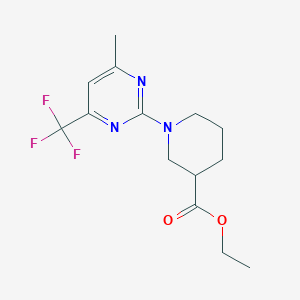

![molecular formula C8H12FI B2558180 1-(3-氟丙基)-3-碘代双环[1.1.1]戊烷 CAS No. 2287335-04-8](/img/structure/B2558180.png)

1-(3-氟丙基)-3-碘代双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

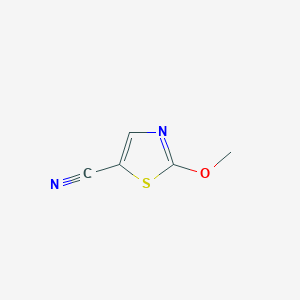

“1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is a derivative of bicyclo[1.1.1]pentane, a high-value bioisostere for various groups . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .

Synthesis Analysis

The synthesis of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” involves radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes via directed bridgehead functionalization has also been reported .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is based on the bicyclo[1.1.1]pentane scaffold . The unique structure of this molecule has long fascinated organic and theoretical chemists due to its intriguing reactivity .Chemical Reactions Analysis

The reactivity of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is governed by delocalization of electron density within the cage upon reaction . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .科学研究应用

合成和催化

一项重要的研究途径涉及新型双环化合物的合成及其作为催化剂的潜力。例如,Goh 等人(2014 年)探索了双环[1.1.1]戊烷-1-胺的新途径,突出了相关化合物在药物化学中的合成重要性。这项研究强调了双环结构在可扩展合成工艺中的多功能性 (Goh 等人,2014 年)。同样,Kamiguchi 等人(2003 年)专注于烷基卤化物的催化脱卤化氢,包括碘戊烷,展示了某些金属卤化物簇在由卤化前体合成戊烯衍生物中的效用 (Kamiguchi 等人,2003 年)。

化学空间探索

通过合成独特的结构单元探索新的化学空间是一个关键的兴趣领域。Goh 和 Adsool(2015 年)描述了通过自由基氟化快速合成 3-氟代双环[1.1.1]戊烷-1-胺,展示了获得新的和有趣的分子结构的方法学进步 (Goh 和 Adsool,2015 年)。

材料科学和有机化学

Nugent 等人(2020 年)在通过铁催化的 Kumada 交叉偶联合成全碳双取代双环[1.1.1]戊烷方面的研究中,引入了一种新的方法来修饰双环化合物以用于各种应用,包括药物设计 (Nugent 等人,2020 年)。

氟化技术

Scott 等人(2005 年)探索了室温催化氢脱氟化,表明特定催化剂有可能改变含氟戊烷等化合物中的 C(sp3)-F 键,将它们转化为戊烷。这项研究有助于理解氟化化合物的化学反应性和转化 (Scott 等人,2005 年)。

未来方向

The future directions of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” research could involve exploring new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . The development of a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives is also a significant challenge .

作用机制

Target of Action

It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of the compound, is often used as a bioisostere for various groups in drug discovery . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context.

Mode of Action

The compound is likely to interact with its targets through the bcp motif, which is known to offer high passive permeability, high water solubility, and improved metabolic stability .

Pharmacokinetics

Compounds containing the bcp motif are generally known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane could potentially have favorable bioavailability.

Action Environment

It’s known that the bcp motif offers improved metabolic stability , suggesting that the compound could potentially maintain its efficacy and stability in various biological environments.

属性

IUPAC Name |

1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNUBMUENOGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-4-methyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558099.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2558109.png)

![2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2558113.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2558114.png)

![(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2558115.png)

![2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2558117.png)